molecular formula C11H9NO2 B1360400 6-Methoxyquinoline-4-carbaldehyde CAS No. 4363-94-4

6-Methoxyquinoline-4-carbaldehyde

Cat. No.: B1360400
CAS No.: 4363-94-4
M. Wt: 187.19 g/mol
InChI Key: PDGKZDPIWAKVLH-UHFFFAOYSA-N
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Description

6-Methoxyquinoline-4-carbaldehyde is an organic compound with the molecular formula C11H9NO2. It is a derivative of quinoline, featuring a methoxy group at the 6th position and an aldehyde group at the 4th position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinoline-4-carbaldehyde typically involves the formylation of 6-methoxyquinoline. One common method is the Vilsmeier-Haack reaction, where 6-methoxyquinoline is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 4th position .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, followed by purification steps including recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxyquinoline-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Methoxyquinoline-4-carbaldehyde and its derivatives often involves interaction with cellular components, leading to various biological effects. For instance, in cancer research, it has been shown to induce oxidative stress in cancer cells, leading to cell cycle arrest and apoptosis. The compound interacts with cellular redox systems, disrupting the balance between reactive oxygen species (ROS) and antioxidants, ultimately causing oxidative damage to cellular components .

Comparison with Similar Compounds

Comparison: 6-Methoxyquinoline-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in synthetic chemistry. Its methoxy and aldehyde groups provide multiple sites for chemical modification, enabling the synthesis of a wide range of derivatives with diverse applications .

Properties

IUPAC Name

6-methoxyquinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-9-2-3-11-10(6-9)8(7-13)4-5-12-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGKZDPIWAKVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277027
Record name 6-methoxyquinoline-4-carbaldehyde
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4363-94-4
Record name 6-Methoxy-4-quinolinecarboxaldehyde
Source CAS Common Chemistry
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Record name 4363-94-4
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Record name 6-methoxyquinoline-4-carbaldehyde
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Record name 6-Methoxyquinoline-4-carboxaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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